molecular formula C51H57F2N9O7S2 B6603723 (2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide CAS No. 2413035-41-1

(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B6603723
CAS No.: 2413035-41-1
M. Wt: 1010.2 g/mol
InChI Key: MBCAVOCJJAQHHT-FGUOTCRGSA-N
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Description

(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C51H57F2N9O7S2 and its molecular weight is 1010.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of PROTAC RAF degrader 1 is the B-Raf protein . B-Raf is a member of the Raf kinase family of growth signal transduction protein kinases. This protein plays a role in regulating the MAP kinase/ERKs signaling pathway, which affects cell division, differentiation, and secretion .

Mode of Action

PROTAC RAF degrader 1 functions as a proteolysis-targeting chimera (PROTAC) . PROTACs are heterobifunctional molecules consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI), in this case, B-Raf, while the other recruits and binds an E3 ubiquitin ligase . The simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) .

Biochemical Pathways

The action of PROTAC RAF degrader 1 affects the MAP kinase/ERKs signaling pathway . By degrading B-Raf, the compound disrupts this pathway, leading to changes in cell division, differentiation, and secretion . The degradation process involves the formation of a ternary complex, which is crucial for the efficiency of PROTACs .

Result of Action

The molecular effect of PROTAC RAF degrader 1 is the degradation of the B-Raf protein . This leads to disruption of the MAP kinase/ERKs signaling pathway, affecting cellular processes such as division, differentiation, and secretion . The cellular effects can vary depending on the specific cell type and the presence of the B-Raf protein.

Action Environment

The action, efficacy, and stability of PROTAC RAF degrader 1 can be influenced by various environmental factors. Furthermore, the degradation kinetics can vary depending on the cellular environment .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H57F2N9O7S2/c1-6-21-71(68,69)59-40-16-15-39(52)43(44(40)53)45(65)38-26-55-48-37(38)22-34(25-54-48)32-11-13-35(14-12-32)61-19-17-60(18-20-61)28-42(64)58-47(51(3,4)5)50(67)62-27-36(63)23-41(62)49(66)56-24-31-7-9-33(10-8-31)46-30(2)57-29-70-46/h7-16,22,25-26,29,36,41,47,59,63H,6,17-21,23-24,27-28H2,1-5H3,(H,54,55)(H,56,66)(H,58,64)/t36-,41+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCAVOCJJAQHHT-FGUOTCRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H57F2N9O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1010.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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